3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound belonging to the family of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, the process often begins with the preparation of intermediate compounds, which are then subjected to several chemical reactions:
Starting Materials: : The synthesis often begins with commercially available starting materials like benzyl chloride, phenethyl bromide, and various other organic compounds.
Key Reactions: : The compound is typically synthesized through multiple steps involving nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: : Commonly used reaction conditions include the use of polar solvents, moderate to high temperatures, and the presence of catalysts or base agents.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, it is likely that large-scale production would involve optimization of the laboratory synthesis procedures to ensure higher yields and cost-efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo a variety of chemical reactions such as:
Oxidation: : Potential oxidation of sulfur-containing groups.
Reduction: : Possible reduction of azole rings or other unsaturated groups.
Substitution: : Nucleophilic or electrophilic substitution on aromatic or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: : Corresponding sulfoxides or sulfones.
Reduction Products: : Partially saturated azole derivatives.
Substitution Products: : Varied depending on substituent and position of attack.
Scientific Research Applications
The unique structure of this compound allows it to be used in various scientific research applications:
Chemistry: : Useful as a ligand in coordination chemistry, or as a building block in the synthesis of more complex molecules.
Medicine: : Research on its potential as an antifungal, antibacterial, or anticancer agent.
Industry: : Possible uses in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one may depend on its specific application:
Molecular Targets: : It may target specific enzymes or receptors.
Pathways Involved: : Could interfere with biochemical pathways involved in cell metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: : Compounds like 2-mercaptobenzothiazole, used in rubber vulcanization.
Triazole Derivatives: : Fluconazole and itraconazole, used as antifungal agents.
Highlighting Its Uniqueness
Compared to these similar compounds, 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a unique combination of both triazole and benzothiazole moieties, which may confer distinct biochemical properties and applications that are not observed in other similar compounds.
This compound is a fascinating subject for ongoing research and development, offering potential breakthroughs in various scientific and industrial fields.
Properties
IUPAC Name |
3-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c30-25-29(21-13-7-8-14-22(21)32-25)17-23-26-27-24(31-18-20-11-5-2-6-12-20)28(23)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBXKRIUWVFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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